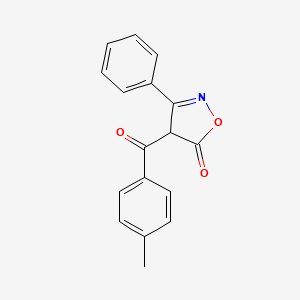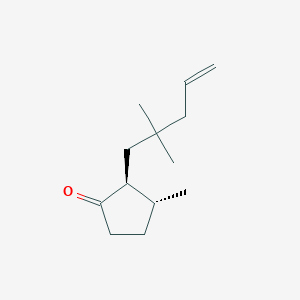
Cyclopentanone, 2-(2,2-dimethyl-4-pentenyl)-3-methyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone, 2-(2,2-dimethyl-4-pentenyl)-3-methyl-, trans- is an organic compound belonging to the class of cyclopentanones. These compounds are characterized by a cyclopentane ring with a ketone functional group. The specific structure of this compound includes additional alkyl and alkenyl substituents, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanone derivatives typically involves the following steps:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with another carbonyl compound in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to form an α,β-unsaturated ketone.
Cyclization: The formation of the cyclopentane ring can be achieved through intramolecular aldol condensation or other cyclization reactions.
Functional Group Modification:
Industrial Production Methods
Industrial production of such compounds often involves optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Cyclopentanone derivatives can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Various nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.
Biology and Medicine
Pharmaceuticals: Potential use in the development of drugs due to its unique structure and reactivity.
Biological Studies: Used in studies to understand the interaction of organic compounds with biological systems.
Industry
Material Science: Utilized in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of cyclopentanone derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. The presence of the ketone group and other substituents can influence their binding affinity and reactivity. The pathways involved may include enzyme inhibition, receptor activation, or other biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanone: The parent compound with a simpler structure.
2-Methylcyclopentanone: A derivative with a single methyl group.
2,2-Dimethylcyclopentanone: A derivative with two methyl groups at the same position.
Uniqueness
Cyclopentanone, 2-(2,2-dimethyl-4-pentenyl)-3-methyl-, trans- is unique due to its specific substituents, which can impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
184698-88-2 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
(2S,3R)-2-(2,2-dimethylpent-4-enyl)-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C13H22O/c1-5-8-13(3,4)9-11-10(2)6-7-12(11)14/h5,10-11H,1,6-9H2,2-4H3/t10-,11+/m1/s1 |
InChI-Schlüssel |
CFALARAGWOENSF-MNOVXSKESA-N |
Isomerische SMILES |
C[C@@H]1CCC(=O)[C@H]1CC(C)(C)CC=C |
Kanonische SMILES |
CC1CCC(=O)C1CC(C)(C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


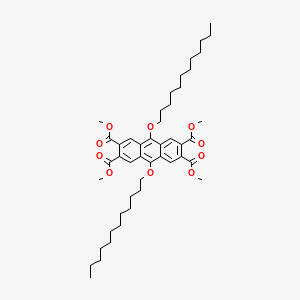
![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)
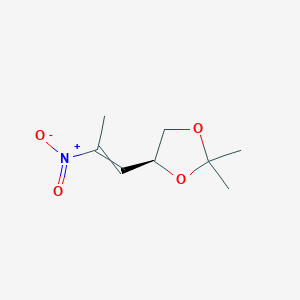
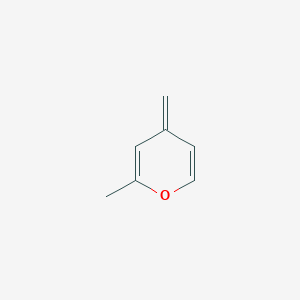
![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)
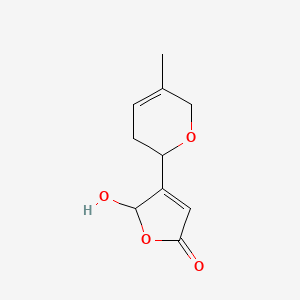
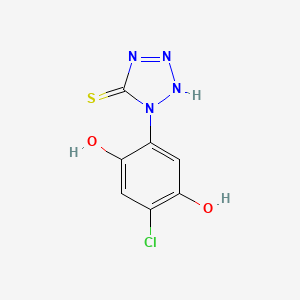
![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)
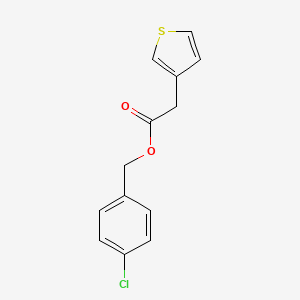
![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)

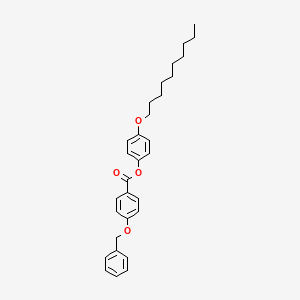
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)
